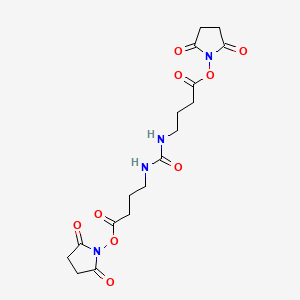
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide formation reactions. The difluoroethyl group could potentially undergo reactions typical of alkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could result in the compound being acidic. The difluoroethyl group could potentially increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives serve as significant scaffold structures in heterocyclic compounds due to their extensive biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives highlights their importance in medicinal chemistry, offering a pathway to creating various biologically active compounds. This mini-review provides an overview of the synthesis methods for pyrazole carboxylic acid derivatives and their biological applications, aiming to guide scientists in the field of medicinal chemistry (Cetin, 2020).
Environmental Persistence and Toxicity Concerns
While not directly related to "1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid," studies on perfluorinated acids, such as perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), reveal concerns about environmental persistence and bioaccumulation. These substances, due to their chemical stability and resistance to degradation, have been detected globally across various wildlife, raising significant environmental health concerns. The bioaccumulation potential of perfluorinated acids is a subject of ongoing research, necessitating more studies to fully understand their environmental impact and regulatory classification (Conder et al., 2008).
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-7(8(13)14)5(2)12(11-4)3-6(9)10/h6H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHBREVOPWDTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2636231.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2636233.png)


![{[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2636238.png)
![N-[2-[(4-ethoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2636239.png)


![N-(4-bromophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2636244.png)



